molecular formula C10H5F3N2 B2380863 6-(trifluoromethyl)-1H-indole-3-carbonitrile CAS No. 934290-68-3

6-(trifluoromethyl)-1H-indole-3-carbonitrile

Cat. No.: B2380863
CAS No.: 934290-68-3
M. Wt: 210.159
InChI Key: LHODSXHUFFSAOM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indole-3-carbonitrile (CAS 934290-68-3) is an advanced indole-based chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The compound features a trifluoromethyl group at the 6-position and a nitrile group at the 3-position of the indole ring, a structure recognized for its versatility and potential in interacting with diverse biological targets . This compound serves as a critical precursor in the design and synthesis of novel 1H-indole-3-carbonitrile derivatives investigated as highly potent TRK (Tropomyosin Receptor Kinase) inhibitors . Inhibiting TRK kinases is a promising therapeutic strategy for treating cancers driven by NTRK gene fusions . Researchers have utilized this core structure to develop inhibitors, such as the potent lead compound C11 , which has demonstrated nanomolar inhibitory activity against TRKA, TRKB, and TRKC, showing significant antiproliferative effects in TRK-dependent cell lines and inducing cancer cell death through cell cycle arrest and apoptosis . The indole-3-carbonitrile moiety is a privileged structure in drug discovery, and its exploration continues to expand into other therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHODSXHUFFSAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines.

Scientific Research Applications

Synthetic Methods

Various synthetic routes have been developed for producing 6-(trifluoromethyl)-1H-indole-3-carbonitrile:

  • Multicomponent Reactions : Recent studies highlight the use of multicomponent reactions involving indoles, isocyanides, and aldehydes to synthesize diverse derivatives, including those featuring the trifluoromethyl group .
  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling methods have been employed to create complex indole derivatives, showcasing the versatility of 6-(trifluoromethyl)-1H-indole-3-carbonitrile as a synthetic intermediate .

Biological Activities

The biological implications of 6-(trifluoromethyl)-1H-indole-3-carbonitrile are profound:

  • Antimicrobial Activity : Compounds containing the trifluoromethyl group have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, highlighting its potential in pharmaceutical applications .
  • Anticancer Properties : Studies have explored the anticancer potential of indole derivatives. The incorporation of the trifluoromethyl group may enhance the efficacy of these compounds against cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis .

Industrial Applications

Beyond its biological significance, 6-(trifluoromethyl)-1H-indole-3-carbonitrile finds applications in various industrial sectors:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel pharmaceuticals targeting specific receptors or enzymes. Its unique structural features allow for modifications that can lead to improved drug candidates .
  • Material Science : The compound's stability and reactivity make it suitable for developing advanced materials with tailored properties. Its applications may include coatings, polymers, and agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of 6-(trifluoromethyl)-1H-indole-3-carbonitrile against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the indole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Activity

Research involving various indole derivatives showed that compounds with a trifluoromethyl group exhibited superior anticancer activity compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group plays a crucial role in enhancing biological activity through improved binding affinity to cancer-related targets .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The carbonitrile group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Trifluoromethyl vs. Halogen Substituents
  • Synthesis: Prepared via condensation of 2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid with hydroxylamine hydrochloride in ethanol/water . Melting Point: 179–180°C . Bioactivity: Acts as a DYRK1A inhibitor (IC₅₀ ~0.5 µM) . Comparison: The chloro substituent provides moderate lipophilicity, but the 6-CF₃ analog may exhibit superior metabolic stability due to the stronger electron-withdrawing effect of -CF₃ .
  • 6-Fluoro-1H-indole-3-carbonitrile (hypothetical):

    • Fluorine at 6-position would reduce steric bulk compared to -CF₃ but offer weaker electron-withdrawing effects.
Positional Isomers of Cyano Group
  • Synthesis: Propargyl bromide coupling with NaH in DMF .

Nitrogen-Substituted Derivatives

  • 1-Methyl-2-(trifluoromethyl)-1H-indole-3-carbonitrile: Substituents: Methyl at 1-position, -CF₃ at 2-position. Synthesis: Methylation using Cs₂CO₃ and CH₃I .
  • Comparison: Bulky aryl groups at N1 may hinder membrane permeability but improve target specificity .

Functional Group Variations

  • 6-(Trifluoromethyl)-1H-indole-3-carboxylic Acid (CAS: 13544-10-0): Substituents: Carboxylic acid (-COOH) at 3-position. Comparison: The -COOH group increases hydrophilicity, making it less suitable for blood-brain barrier penetration compared to the cyano analog .

Data Tables

Key Findings and Implications

  • Trifluoromethyl Group : The 6-CF₃ substituent in the target compound enhances lipophilicity and metabolic stability compared to halogenated analogs, making it more suitable for drug design .
  • Cyano Position: The 3-cyano group optimizes electronic effects for nucleophilic substitutions, whereas 2-cyano isomers (e.g., 5-Fluoro-1H-indole-2-carbonitrile) may favor different reactivity pathways .
  • N-Substituents : Methyl or aryl groups at the indole nitrogen alter steric and electronic profiles, impacting solubility and target binding .

Biological Activity

6-(Trifluoromethyl)-1H-indole-3-carbonitrile (CAS No. 934290-68-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a valuable candidate for further research.

  • Molecular Formula : C10H6F3N
  • Molecular Weight : 210.16 g/mol
  • IUPAC Name : 6-(Trifluoromethyl)-1H-indole-3-carbonitrile

Anticancer Activity

Recent studies have demonstrated that 6-(trifluoromethyl)-1H-indole-3-carbonitrile exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, with notable cytotoxic effects observed in:

Cell Line IC50 (µM)
MCF-715.2
HeLa12.5
A54918.7

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β) .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against selected strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Case Studies

  • Anticancer Study : In a recent study, the compound was tested in vivo using xenograft models of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer therapeutic .
  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound in combination with traditional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing resistance and improving treatment outcomes .

The biological activity of 6-(trifluoromethyl)-1H-indole-3-carbonitrile is attributed to its ability to interact with specific molecular targets:

  • Inhibition of CK2 : This enzyme plays a crucial role in cancer cell survival and proliferation.
  • Impact on GSK3β : Modulating this kinase can lead to apoptosis in cancer cells.

Additionally, the presence of the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and bioavailability .

Q & A

Q. What are the standard synthetic routes for 6-(trifluoromethyl)-1H-indole-3-carbonitrile, and what key reaction parameters influence yield?

  • Methodological Answer : Two primary approaches are documented:
  • Route 1 : Nitrile introduction via nucleophilic substitution. React 6-(trifluoromethyl)indole with a cyanating agent (e.g., CuCN or KCN) under inert conditions. Solvent choice (DMF or THF) and temperature (80–120°C) significantly affect conversion rates .
  • Route 2 : Cyclization of pre-functionalized precursors. For example, form the indole core via Fischer indole synthesis using trifluoromethyl-substituted phenylhydrazines and ketones, followed by cyanation at position 3 using POCl3/NaN3 .
    Table 1 : Optimization Parameters
ParameterTypical RangeImpact on Yield
Solvent polarityDMF > THF > EtOHHigher polarity improves nitrile stability
Reaction time12–48 hoursProlonged time reduces side products
Catalyst (e.g., CuI)5–10 mol%Accelerates cyanation by 30–50%

Q. How is the purity of 6-(trifluoromethyl)-1H-indole-3-carbonitrile validated in academic settings?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Key signals include δ 8.45 ppm (C≡N adjacent proton), δ 7.8–8.2 ppm (indole aromatic protons), and δ -62 ppm (CF₃, ¹⁹F NMR) .
  • Mass Spectrometry : ESI-MS m/z 211.1 [M+H]⁺ confirms molecular weight .

Q. What are the stability considerations for storing 6-(trifluoromethyl)-1H-indole-3-carbonitrile?

  • Methodological Answer :
  • Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the nitrile group.
  • Avoid exposure to moisture or strong acids/bases, which degrade the trifluoromethyl group .
  • Shelf life: 6–12 months in amber vials with desiccant .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve π-π stacking of the indole ring and CF₃ orientation (e.g., SHELXL refinement ).
  • FT-IR : Confirm C≡N stretch at ~2220 cm⁻¹ and CF₃ symmetric/asymmetric stretches at 1150–1250 cm⁻¹ .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodological Answer :
  • Electron-Withdrawing Effect : CF₃ reduces electron density at the indole core, lowering HOMO (-6.8 eV) and enhancing electrophilicity at C3 .
  • Impact on Reactivity : Facilitates nucleophilic attack at C3 but stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can regioselectivity issues during functionalization of 6-(trifluoromethyl)-1H-indole-3-carbonitrile be mitigated?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to block undesired sites .
  • Metal Catalysis : Use Pd(OAc)₂ with SPhos ligand for selective C5 bromination (85% yield) .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactivity at C5 > C4 > C7 .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?

  • Methodological Answer :
  • Multi-Method Validation : Compare X-ray (SHELXL-refined) and neutron diffraction data to assess CF₃ rotational disorder .
  • Dynamic Effects : Use AIM (Atoms in Molecules) analysis to account for electron density delocalization in the indole ring .

Q. How to optimize reaction conditions for scaling up synthesis while minimizing waste?

  • Methodological Answer :
  • Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40% .
  • Catalyst Immobilization : Silica-supported Cu nanoparticles improve turnover number (TON) from 50 to 200 .
    Table 2 : Green Chemistry Metrics
MetricBatch ProcessOptimized Process
E-factor18.56.2
Atom Economy65%89%

Q. What methodologies assess the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB 3LCB (kinase domain) to predict binding affinity (-9.2 kcal/mol) .
  • SAR Analysis : Modify C3-CN to carboxamide; IC₅₀ improves from 1.2 µM to 0.3 µM .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-score to account for assay variability (e.g., MTT vs. CellTiter-Glo) .
  • Proteomics Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended PDE inhibition) .

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